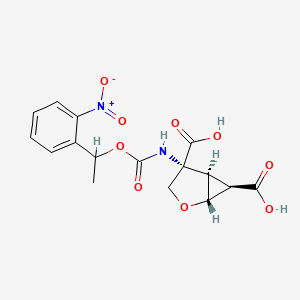

NPEC-caged-LY379268

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H16N2O9 |

|---|---|

Molecular Weight |

380.31 g/mol |

IUPAC Name |

(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |

InChI |

InChI=1S/C16H16N2O9/c1-7(8-4-2-3-5-9(8)18(24)25)27-15(23)17-16(14(21)22)6-26-12-10(11(12)16)13(19)20/h2-5,7,10-12H,6H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t7?,10-,11+,12+,16+/m1/s1 |

InChI Key |

AHJQYZMYVTZSGT-LDVDLCPVSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CO[C@@H]3[C@@H]2[C@H]3C(=O)O)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

NPEC-caged-LY379268: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NPEC-caged-LY379268, a photolabile derivative of the potent group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, LY379268. This document details its mechanism of action, key experimental protocols, and the underlying signaling pathways, designed to equip researchers with the necessary information for its effective application in neuroscience research.

Core Concepts: The Power of Caged Compounds

Caged compounds are powerful tools that provide precise spatiotemporal control over the release of bioactive molecules.[1] A biologically active molecule is rendered temporarily inert by a photolabile protecting group, the "cage." Upon exposure to a specific wavelength of light, this cage is cleaved, releasing the active molecule in a controlled manner. This technology is particularly advantageous in neuroscience for mimicking the rapid and localized nature of neurotransmitter signaling.

This compound applies this principle to LY379268, a highly selective agonist for mGluR2 and mGluR3. This allows for the precise photo-activation of these receptors, enabling detailed studies of their role in synaptic transmission, neuronal excitability, and plasticity.

The Components: NPEC Cage and LY379268

The NPEC Photocage

The 1-(2-nitrophenyl)ethyl (NPEC) cage is a commonly used photolabile protecting group. Its key features are summarized in the table below.

| Property | Value/Description |

| Full Chemical Name | 1-(2-nitrophenyl)ethyl |

| Photolysis Wavelength | ~360 nm (near-UV light)[1] |

| Photolysis Byproducts | 2-nitrosoacetophenone and a proton (H+) |

| Release Kinetics | Relatively slow (millisecond to second timescale)[1] |

| Key Advantage | High stability against hydrolysis, preventing premature uncaging. |

The photolysis of the NPEC cage is a multi-step process initiated by the absorption of a UV photon. This triggers an intramolecular rearrangement, leading to the cleavage of the bond linking the cage to the active molecule. It is crucial to consider the potential biological effects of the photolysis byproducts in experimental design, although they are generally considered to be biologically inert at the concentrations produced during typical experiments.

LY379268: The mGluR2/3 Agonist

LY379268 is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmission.

| Property | Value/Description |

| Full Chemical Name | (-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid |

| Receptor Target | Group II metabotropic glutamate receptors (mGluR2 and mGluR3) |

| EC₅₀ for hmGlu₂ | 2.69 nM |

| EC₅₀ for hmGlu₃ | 4.48 nM |

| Primary Effect | Inhibition of glutamate release from presynaptic terminals. |

| Therapeutic Potential | Investigated for neuroprotective, anxiolytic, and antipsychotic effects. |

Mechanism of Action: From Light Pulse to Cellular Response

The mechanism of action of this compound can be broken down into two main stages: photolysis and receptor activation.

dot

Caption: Workflow of this compound action.

Upon illumination with ~360 nm UV light, the NPEC cage on this compound is cleaved, releasing active LY379268. This active molecule then binds to and activates presynaptic and postsynaptic mGluR2/3. These receptors are coupled to the Gαi/o subunit of G-proteins.[2][3] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP has several downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release, primarily glutamate.

dot

Caption: Presynaptic mGluR2/3 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Determine Desired Concentration: Calculate the required mass of this compound based on the desired stock concentration (e.g., 10-50 mM).

-

Weigh Compound: Accurately weigh the calculated amount of this compound powder in a microcentrifuge tube.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.

-

Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.

-

Aliquot and Store: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Electrophysiology with this compound

This protocol provides a general framework for using this compound in brain slice electrophysiology.

dot

Caption: Electrophysiology workflow with caged compounds.

Materials:

-

Brain slice preparation setup

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution

-

Patch-clamp electrophysiology rig with a UV light source (e.g., flash lamp or laser) coupled to the microscope.

Procedure:

-

Slice Preparation: Prepare acute brain slices from the region of interest according to standard laboratory protocols.

-

Solution Preparation: Prepare aCSF and bubble with 95% O₂/5% CO₂. Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 10-100 µM).

-

Recording Setup: Establish a stable whole-cell recording from a neuron of interest.

-

Application of Caged Compound: Perfuse the brain slice with the aCSF containing this compound. Allow for an equilibration period (e.g., 10-15 minutes).

-

Photolysis: Position the UV light source to illuminate the area of interest (e.g., a specific dendritic region or presynaptic terminal). Deliver a brief pulse of UV light (e.g., 1-10 ms) to uncage LY379268.

-

Data Acquisition: Record the resulting changes in neuronal activity, such as inhibitory postsynaptic currents (IPSCs) or a reduction in excitatory postsynaptic currents (EPSCs).

Calcium Imaging with this compound

This protocol outlines the use of this compound in conjunction with calcium imaging to study the effects of mGluR2/3 activation on intracellular calcium dynamics.

dot

Caption: Calcium imaging workflow with caged compounds.

Materials:

-

Cultured neurons or acute brain slices

-

Calcium indicator dye (e.g., Fura-2, Fluo-4) or genetically encoded calcium indicator (e.g., GCaMP)

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution)

-

This compound stock solution

-

Fluorescence microscope equipped with a UV light source for uncaging and appropriate excitation/emission filters for the calcium indicator.

Procedure:

-

Cell Loading: Load the cells with the chosen calcium indicator according to the manufacturer's protocol.

-

Solution Preparation: Prepare the imaging buffer and add this compound to the desired final concentration.

-

Baseline Imaging: Acquire a baseline fluorescence recording to establish the resting intracellular calcium level.

-

Application of Caged Compound: Perfuse the cells with the buffer containing this compound and allow for equilibration.

-

Photolysis: Focus the UV light source on the cell or region of interest and deliver a brief light pulse to uncage LY379268.

-

Data Acquisition: Record the changes in fluorescence intensity following photolysis, which correspond to changes in intracellular calcium concentration.

Quantitative Data Summary

Quantitative data for this compound is not extensively reported in the literature. The following tables provide data for the parent compound, LY379268, and general properties of the NPEC caging group.

Table 1: Pharmacological Properties of LY379268

| Parameter | Value | Reference |

| Target | mGluR2 / mGluR3 | |

| EC₅₀ (hmGlu₂) | 2.69 nM | |

| EC₅₀ (hmGlu₃) | 4.48 nM |

Table 2: Photophysical Properties of the NPEC Cage (General)

| Parameter | Value | Reference |

| Optimal Uncaging Wavelength | ~360 nm | [1] |

| Quantum Yield (Φ) | Not widely reported for this compound. For a related compound, NPPOC, Φ is 0.41 in methanol. | |

| Molar Extinction Coefficient (ε) | Not widely reported for this compound. For NPPOC at 365 nm, ε is ~230 M⁻¹cm⁻¹. |

Conclusion

This compound is a valuable research tool that enables the precise optical control of group II metabotropic glutamate receptors. By understanding its mechanism of action and employing appropriate experimental protocols, researchers can gain deeper insights into the complex roles of mGluR2 and mGluR3 in neuronal function and dysfunction. While specific quantitative data for this particular caged compound is limited, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a variety of neuroscience applications.

References

NPEC-caged-LY379268: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPEC-caged-LY379268 is a photolabile derivative of LY379268, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). The attachment of the 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the LY379268 molecule biologically inactive. Upon exposure to near-UV light, the NPEC cage is cleaved, releasing the active LY379268 with precise spatiotemporal control. This property makes this compound a valuable tool in neuroscience research for studying the physiological roles of mGluR2/3 in complex biological systems. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and relevant experimental considerations for this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, LY379268, is provided below for easy reference and comparison.

| Property | This compound | LY379268 |

| Full Chemical Name | (N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |

| Molecular Formula | C₁₆H₁₆N₂O₉[1] | C₇H₉NO₅ |

| Molecular Weight | 380.31 g/mol [1] | 187.15 g/mol |

| Purity | Not explicitly reported, typically >95% for research-grade compounds | ≥99% |

| Solubility | Not explicitly reported, expected to have moderate aqueous solubility | Water: 20 mM, 1eq. NaOH: 100 mM |

| EC₅₀ (mGluR2) | Inactive until uncaged | 2.69 nM |

| EC₅₀ (mGluR3) | Inactive until uncaged | 4.48 nM |

| Appearance | Likely a solid | Solid |

| Storage | Store at -20°C, protect from light | Store at 4°C |

Synthesis of this compound: A Proposed Protocol

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Protection of Carboxylic Acids in LY379268

-

Dissolve LY379268 in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Add a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the carboxylic acids.

-

Add a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to protect the carboxylic acid functionalities as tert-butyl esters.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) and extract the product with an organic solvent.

-

Purify the di-protected LY379268 by column chromatography.

Step 2: Synthesis of NPEC-Chloroformate (NPEC-Cl)

-

Dissolve 1-(2-nitrophenyl)ethanol in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield NPEC-chloroformate. This reagent is moisture-sensitive and should be used immediately or stored under inert conditions.

Step 3: Caging Reaction

-

Dissolve the di-protected LY379268 in a dry, aprotic solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0°C and slowly add a solution of freshly prepared NPEC-chloroformate.

-

Allow the reaction to proceed at 0°C to room temperature, monitoring for the formation of the N-acylated product by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the protected this compound by column chromatography.

Step 4: Deprotection

-

Dissolve the purified, protected this compound in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the tert-butyl ester protecting groups.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Remove the solvent and TFA under reduced pressure.

-

Purify the final product, this compound, by high-performance liquid chromatography (HPLC).

Photolysis (Uncaging) of this compound

The release of active LY379268 from its caged form is achieved through photolysis, typically using near-UV light. The NPEC group is known to have a slower photorelease rate compared to some other caging groups, with reported dark rates around 10-20 s⁻¹ at physiological pH.

Photolysis Reaction

Caption: Photolytic release of active LY379268 from its caged form.

Experimental Considerations for Photolysis

-

Wavelength: The optimal wavelength for uncaging NPEC compounds is in the near-UV range, typically around 350-360 nm.

-

Light Source: A variety of light sources can be used, including mercury arc lamps, xenon flash lamps, and lasers. The choice of light source will depend on the specific experimental requirements for temporal and spatial resolution.

-

Byproducts: The photolysis of NPEC-caged compounds generates byproducts, including 2-nitrosoacetophenone.[2] It is crucial to perform control experiments to ensure that these byproducts do not have unintended biological effects in the experimental system.

-

Phototoxicity: High-intensity UV light can be damaging to cells. It is important to use the minimum light intensity and duration necessary to achieve the desired level of uncaging while minimizing phototoxicity.

Mechanism of Action: Group II Metabotropic Glutamate Receptor Signaling

Upon uncaging, LY379268 acts as a selective agonist at mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gαi/o subunit.

mGluR2/3 Signaling Pathway

References

The Precision of Light: A Technical Guide to Photolabile Protecting Groups for Neurotransmitters

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience, the ability to control neural communication with high spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering the ability to release neurotransmitters at specific locations and times using light. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols for the application of caged neurotransmitters, with a focus on glutamate, GABA, dopamine, and serotonin.

Introduction to Photolabile Protecting Groups in Neuroscience

The fundamental principle behind caged neurotransmitters lies in the temporary inactivation of a bioactive molecule by covalently attaching a PPG.[1] This renders the neurotransmitter biologically inert until a pulse of light cleaves the bond, liberating the active signaling molecule in its native form.[1] This "uncaging" process allows for the precise mimicry of synaptic transmission, enabling researchers to probe the function of individual synapses, map neural circuits, and investigate the complex signaling cascades that underpin brain function.

The ideal PPG for neurobiological applications should possess several key characteristics:

-

High Photolysis Efficiency: A high quantum yield (Φ) and a large two-photon absorption cross-section (δu) are crucial for efficient uncaging with minimal light exposure, thereby reducing the risk of phototoxicity.

-

Wavelength Specificity: The PPG should be sensitive to a specific wavelength of light, ideally in a range that minimizes tissue scattering and absorption by endogenous molecules. Two-photon excitation, which utilizes near-infrared light, offers significant advantages in this regard, allowing for deeper tissue penetration and highly localized uncaging.

-

Biological Inertness: The caged compound and the photolyzed caging group should be biologically inactive and non-toxic, ensuring that any observed effects are solely attributable to the released neurotransmitter.

-

Chemical Stability: The caged compound must be stable in physiological solutions to prevent premature release of the neurotransmitter.

-

Rapid Release Kinetics: The uncaging process should be rapid, ideally on a sub-millisecond timescale, to mimic the fast kinetics of synaptic transmission.

Quantitative Data on Caged Neurotransmitters

The selection of an appropriate caged neurotransmitter is a critical step in experimental design. The following tables summarize the key photophysical properties of commonly used PPGs for glutamate, GABA, dopamine, and serotonin, allowing for a direct comparison of their performance characteristics.

Table 1: Photophysical Properties of Caged Glutamate

| Caged Compound | Photolabile Protecting Group | One-Photon Wavelength (λmax, nm) | Quantum Yield (Φ) | Two-Photon Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu, GM) |

| MNI-Glutamate | 4-methoxy-7-nitroindolinyl | ~350 | 0.085 | ~720 | 0.06 |

| RuBi-Glutamate | Ruthenium-bipyridine | ~450 | ~0.1 | ~800 | Not Widely Reported |

| CDNI-Glutamate | 4-carboxymethoxy-5,7-dinitroindolinyl | ~350 | ~0.5 | ~720 | Not Widely Reported |

| DEAC450-Glu | 7-diethylaminocoumarin | ~450 | Not Widely Reported | ~900 | Not Widely Reported |

Table 2: Photophysical Properties of Caged GABA

| Caged Compound | Photolabile Protecting Group | One-Photon Wavelength (λmax, nm) | Quantum Yield (Φ) | Two-Photon Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu, GM) |

| CDNI-GABA | 4-carboxymethoxy-5,7-dinitroindolinyl | Not Widely Reported | 0.6 | ~720 | Not Widely Reported |

| DEAC450-GABA | 7-diethylaminocoumarin | ~450 | 0.39 | ~900 | Not Widely Reported |

| Bis-CNB-GABA | N,O-bis(2-nitrobenzyl) | Not Widely Reported | Not Widely Reported | Not Widely Reported | Not Widely Reported |

Table 3: Photophysical Properties of Caged Dopamine

| Caged Compound | Photolabile Protecting Group | One-Photon Wavelength (λmax, nm) | Quantum Yield (Φ) | Two-Photon Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu, GM) |

| NPEC-caged-dopamine | 1-(2-nitrophenyl)ethyl | ~350 | Not Widely Reported | ~720-740 | Low |

| CyHQ-O-DA | 8-cyano-7-hydroxyquinolinyl | 365 | 0.19 | Not Widely Reported | Similar to RuBi-DA |

| RuBi-Dopa | Ruthenium-bipyridine | ~450 | ~0.1 | ~800 | Not Widely Reported |

Table 4: Photophysical Properties of Caged Serotonin

| Caged Compound | Photolabile Protecting Group | One-Photon Wavelength (λmax, nm) | Quantum Yield (Φ) | Two-Photon Wavelength (nm) | Two-Photon Uncaging Cross-Section (δu, GM) |

| O-CNB-5HT | α-carboxy-2-nitrobenzyl | ~337 | 0.03 | Not Widely Reported | Not Widely Reported |

| RuBi-5-HT | Ruthenium-bipyridine | ~450 | High | Not Widely Reported | Not Widely Reported |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common caged compound and the application of caged neurotransmitters in a typical neuroscience experiment.

Synthesis of MNI-caged L-Glutamate

This protocol outlines a common synthetic route for MNI-caged L-glutamate.

Materials:

-

L-glutamic acid

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

4-Methoxy-7-nitroindoline

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of L-glutamic acid:

-

Dissolve L-glutamic acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate and stir until dissolved.

-

Add (Boc)₂O and stir at room temperature overnight.

-

Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-protected glutamic acid.

-

-

Esterification with 4-Methoxy-7-nitroindoline:

-

Dissolve Boc-protected glutamic acid, 4-methoxy-7-nitroindoline, and DMAP in anhydrous DCM.

-

Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer with MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the fully protected caged glutamate.

-

-

Deprotection:

-

Dissolve the purified product in a solution of TFA in DCM (e.g., 20-50% TFA).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure.

-

Purify the final product, MNI-caged L-glutamate, by recrystallization or HPLC.

-

Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices suitable for electrophysiology and two-photon uncaging experiments.[2][3][4]

Materials:

-

Rodent (e.g., mouse or rat)

-

Vibrating microtome (vibratome)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Ice-cold cutting solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)

-

Standard aCSF

-

Recovery chamber

-

Recording chamber

Procedure:

-

Anesthesia and Perfusion:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, oxygenated cutting solution until the liver is cleared of blood.

-

-

Brain Extraction and Slicing:

-

Rapidly dissect the brain and immerse it in ice-cold, oxygenated cutting solution.

-

Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).

-

-

Recovery:

Whole-Cell Patch-Clamp Recording and Two-Photon Uncaging

This protocol details the procedure for performing whole-cell patch-clamp recordings from a neuron in an acute brain slice while simultaneously delivering a caged neurotransmitter via two-photon uncaging.[5][6][7][8]

Materials:

-

Two-photon microscope with a Ti:Sapphire laser

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Glass micropipettes

-

Internal solution for the patch pipette (containing a fluorescent dye for visualization)

-

Caged neurotransmitter dissolved in aCSF

-

Perfusion system

Procedure:

-

Slice Preparation and Mounting:

-

Prepare acute brain slices as described in Protocol 3.2.

-

Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.

-

-

Patch-Clamp Recording:

-

Pull a glass micropipette and fill it with the internal solution.

-

Under visual guidance (e.g., DIC optics), approach a target neuron with the micropipette.

-

Establish a gigaohm seal and then rupture the cell membrane to achieve the whole-cell configuration.

-

-

Application of Caged Neurotransmitter:

-

Switch the perfusion to aCSF containing the desired concentration of the caged neurotransmitter.

-

Allow the slice to equilibrate in the caged compound solution for at least 10-15 minutes.

-

-

Two-Photon Uncaging:

-

Visualize the patched neuron and its dendrites using two-photon imaging of the fluorescent dye in the internal solution.

-

Position the uncaging laser spot at the desired location (e.g., a dendritic spine).

-

Deliver a short pulse of the uncaging laser (e.g., 0.5-2 ms) at the appropriate wavelength for the chosen PPG.

-

Record the resulting postsynaptic potential or current using the patch-clamp amplifier.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for understanding and implementing these techniques. The following diagrams, generated using the DOT language for Graphviz, illustrate key neurotransmitter signaling pathways and a typical experimental workflow for two-photon uncaging.

Neurotransmitter Signaling Pathways

Experimental Workflow

Conclusion

Photolabile protecting groups have revolutionized the study of neurotransmission, providing an unprecedented level of control over the activation of neural circuits. The continued development of novel caging groups with improved photophysical properties, along with advancements in optical technologies, promises to further expand the utility of this powerful technique. This guide serves as a foundational resource for researchers seeking to harness the precision of light to unravel the complexities of the brain. By carefully selecting the appropriate caged neurotransmitter and meticulously executing the experimental protocols, scientists can continue to make groundbreaking discoveries in the field of neuroscience.

References

- 1. frontiersin.org [frontiersin.org]

- 2. precisionary.com [precisionary.com]

- 3. Acute brain slice preparation and electrophysiology [bio-protocol.org]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. axolbio.com [axolbio.com]

- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to NPEC-caged-LY379268 for Studying Glutamate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NPEC-caged-LY379268, a powerful tool for the precise spatiotemporal investigation of glutamate (B1630785) signaling pathways. By combining the selective mGluR2/3 agonism of LY379268 with the photo-removable NPEC caging group, researchers can optically control the activation of a key inhibitory feedback loop in the glutamatergic system. This enables detailed studies of synaptic function, plasticity, and the therapeutic potential of targeting group II metabotropic glutamate receptors.

Core Concepts: Glutamate Signaling and LY379268

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting through both ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2][3] mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups.[1][4]

This compound is a selective agonist for Group II mGluRs, which includes mGluR2 and mGluR3.[5][6][7] These receptors are typically located on presynaptic terminals, where their activation provides a negative feedback mechanism to inhibit the release of glutamate.[1][4] This modulation of excitatory transmission has made Group II mGluR agonists like LY379268 promising therapeutic targets for conditions associated with glutamate dysfunction, such as anxiety and schizophrenia.[4]

The "caged" version of this compound incorporates a photolabile (N)-1-(2-nitrophenyl)ethyl (NPEC) group, rendering the LY379268 molecule biologically inactive.[8][9] Upon illumination with UV light, this protective group is cleaved, releasing the active LY379268 with high temporal and spatial precision. This allows researchers to mimic the phasic activity of neuronal systems and dissect the precise role of mGluR2/3 activation in specific circuits and cellular compartments.[8]

Data Presentation: Compound Properties

Quantitative data for LY379268 and the general photochemical properties of NPEC-caged compounds are summarized below.

Table 1: Pharmacological Properties of LY379268

| Property | Value | Receptor Target(s) |

| EC₅₀ | 2.69 nM | mGluR2[10] |

| 4.48 nM | mGluR3[10] | |

| Action | Agonist | Group II mGluRs[4][10] |

| Molecular Formula | C₁₆H₁₆N₂O₉ | N/A |

| Molecular Weight | 380.31 | N/A |

Table 2: General Photochemical Properties of NPEC-Caged Compounds

| Property | Description |

| Caging Group | (N)-1-(2-nitrophenyl)ethyl (NPEC) |

| Activation Wavelength | ~360 nm UV light[8] |

| Release Mechanism | Photolysis cleaves the NPEC group, releasing the active molecule. |

| Key Advantage | Allows for precise spatiotemporal control of agonist delivery.[8] |

Signaling Pathways and Mechanisms

Activation of presynaptic mGluR2/3 by LY379268 initiates a G-protein-mediated signaling cascade that ultimately suppresses glutamate release. This is a critical feedback mechanism to prevent excessive synaptic excitation.[4] Downstream effects of mGluR2/3 activation can also include the modulation of signaling pathways like the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity and memory.[10]

References

- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. benchchem.com [benchchem.com]

- 9. A Chemically Stable Photocaged Noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Neuronal Secrets: A Technical Guide to Caged Compounds in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and dynamic world of neurobiology, understanding the precise spatiotemporal control of cellular processes is paramount. Caged compounds have emerged as an indispensable tool, offering an unparalleled ability to initiate biological events with a flash of light. These photoactivatable molecules are rendered biologically inert by a covalently attached photolabile "caging" group. Upon illumination with a specific wavelength of light, this cage is cleaved, rapidly releasing the active biomolecule. This "uncaging" process allows for the precise control of the concentration of neurotransmitters, second messengers, and other signaling molecules in both space and time, providing a powerful method to dissect complex neuronal functions.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the advantages of using caged compounds in neurobiology, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The primary advantage of using caged compounds lies in their ability to bypass the diffusion-limited delivery of agonists, allowing for near-instantaneous increases in concentration at a highly localized site.[5][7] This is particularly crucial in neuroscience for mimicking the rapid kinetics of synaptic transmission.[5][7] Furthermore, the use of two-photon excitation microscopy for uncaging provides sub-micron spatial resolution, enabling the stimulation of individual dendritic spines, the fundamental units of synaptic plasticity.[8][9][10][11]

Core Advantages of Caged Compounds in Neurobiology

The utility of caged compounds in neurobiology stems from a unique combination of features that offer significant advantages over traditional methods of neuronal stimulation and pathway activation:

-

Unprecedented Spatiotemporal Resolution: Light-based activation allows for the precise control of where and when a bioactive molecule is released.[1][2][3][4][5][6] Two-photon uncaging, in particular, confines the release to a femtoliter volume, enabling the study of signaling events at the level of single synapses or even subcellular compartments.[8][9][10][11]

-

Rapid and Controlled Delivery: Photolysis triggers the release of the active molecule on a microsecond to millisecond timescale, mimicking the speed of physiological processes such as neurotransmitter release.[5][7] This rapid onset allows for the study of fast kinetics, which is not possible with conventional methods like perfusion or microiontophoresis.[5]

-

Mimicking Synaptic Transmission: Caged glutamate (B1630785), the most widely used caged neurotransmitter, can be used to simulate excitatory postsynaptic potentials (EPSPs) at individual dendritic spines, providing a powerful tool to study synaptic integration and plasticity.[8][9][10][11]

-

Versatility of Caged Molecules: A wide variety of biologically active molecules have been successfully caged, including neurotransmitters (glutamate, GABA), second messengers (Ca2+, IP3, cAMP), and even peptides and proteins.[1][2][12] This versatility allows researchers to probe a vast array of signaling pathways.

-

Reduced Desensitization and Off-Target Effects: By releasing the agonist locally and transiently, caged compounds can minimize receptor desensitization that often occurs with prolonged bath application of agonists.[7] While some caged compounds can have off-target effects, newer generations are being developed to be more biologically inert.[6][13]

-

Quantitative Control: The amount of released molecule can be controlled by modulating the intensity and duration of the light pulse, allowing for quantitative studies of dose-response relationships at a very local level.[5]

Quantitative Data of Common Caged Compounds in Neurobiology

The selection of a caged compound for a specific application depends on several key photochemical and photophysical properties. The following tables summarize these properties for some of the most commonly used caged compounds in neurobiology.

Table 1: Properties of Caged Neurotransmitters

| Caged Compound | Parent Molecule | Caging Group | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δu) (GM) | λmax (nm) for Uncaging | Key Features & Considerations |

| MNI-Glutamate | L-Glutamate | 4-Methoxy-7-nitroindolinyl | 0.065 - 0.085[14] | 0.06 at 730 nm[14] | ~350 (1P), ~720 (2P)[1][11] | Widely used for 2P uncaging; good aqueous stability; can have off-target effects on GABAA receptors.[14] |

| CDNI-Glutamate | L-Glutamate | 4-Carboxymethoxy-5,7-dinitroindolinyl | ~0.5[8] | ~0.1 | ~350 (1P), ~720 (2P) | Higher quantum yield than MNI-Glu, leading to more efficient uncaging.[8] |

| RuBi-Glutamate | L-Glutamate | Ruthenium-bipyridine complex | ~0.04 | 0.2-0.4 at 800 nm[11] | 473 (1P), ~800 (2P)[1][11] | Uncaged with visible light, reducing potential phototoxicity. |

| DEAC450-Glu | L-Glutamate | 7-Diethylaminocoumarin | - | >60-fold more efficient at 900 nm vs 720 nm[5] | ~450 (1P), ~900 (2P)[5] | Allows for wavelength-selective two-color uncaging experiments.[5] |

| CDNI-GABA | GABA | 4-Carboxymethoxy-5,7-dinitroindolinyl | - | - | ~350 (1P), ~720 (2P) | Efficiently releases the primary inhibitory neurotransmitter. |

| iDMPO-DNI-GABA | GABA | 4-amino-1-(4′-dimethylaminoisopropoxy-5′,7′-dinitro-2′,3′-dihydro-indol-1-yl)-1-oxobutane | High 2P efficiency[15] | High in 700-760 nm range[15] | ~350 (1P), 700-760 (2P)[15] | Designed for high two-photon efficiency and good pharmacological profile.[15] |

Table 2: Properties of Caged Second Messengers

| Caged Compound | Parent Molecule | Caging Group | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δu) (GM) | λmax (nm) for Uncaging | Key Features & Considerations |

| NP-EGTA | Ca²⁺ Chelator | o-Nitrophenyl | 0.18 | Low | ~350 | Widely used for rapid increases in intracellular Ca²⁺; affinity for Ca²⁺ changes upon photolysis.[2] |

| DMNP-EDTA | Ca²⁺ Chelator | 4,5-Dimethoxy-2-nitrobenzyl | 0.18 | Low | ~350 | Similar to NP-EGTA with slightly different properties.[16] |

| NPE-caged IP₃ | Inositol trisphosphate | 1-(2-Nitrophenyl)ethyl | 0.65 | ~0.001 | ~350 | Low two-photon cross-section limits its use in 2P experiments.[2] |

| DEAC450-cAMP | Cyclic AMP | 7-Diethylaminocoumarin | - | - | ~450 (1P), ~900 (2P) | Enables spatiotemporal control of this key second messenger. |

Experimental Protocols

Protocol 1: Two-Photon Uncaging of Glutamate in Acute Brain Slices

This protocol describes the general steps for performing two-photon glutamate uncaging to stimulate individual dendritic spines in acute brain slices.

1. Acute Brain Slice Preparation:

- Anesthetize a rodent (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) cutting solution.

- Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome in ice-cold cutting solution.

- Transfer slices to a holding chamber with ACSF bubbled with 95% O₂/5% CO₂ and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a slice to the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics, a two-photon laser scanning system, and an electrophysiology rig.

- Continuously perfuse the slice with oxygenated ACSF at a rate of 2-3 ml/min.

- Identify a target neuron (e.g., a pyramidal neuron in the hippocampus or cortex) for whole-cell patch-clamp recording.

- Pull patch pipettes (3-5 MΩ) from borosilicate glass and fill them with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the neuron's morphology.

- Establish a whole-cell recording configuration and monitor the health of the cell.

3. Application of Caged Glutamate:

- Add a caged glutamate compound (e.g., 2.5 mM MNI-glutamate) to the perfusion ACSF.[11] Ensure the solution is protected from light to prevent premature uncaging.

- Allow the caged compound to equilibrate in the slice for at least 15-20 minutes before starting uncaging experiments.

4. Two-Photon Uncaging:

- Use a mode-locked Ti:Sapphire laser tuned to the appropriate wavelength for the chosen caged compound (e.g., 720 nm for MNI-glutamate).[1][11]

- Identify a dendritic spine of interest on the fluorescently labeled neuron.

- Position the focused laser spot adjacent to the head of the spine.

- Deliver a short laser pulse (e.g., 0.5-2 ms, 10-30 mW at the objective) to photorelease glutamate.[5]

- Record the resulting excitatory postsynaptic current (uEPSC) or potential (uEPSP) with the patch-clamp amplifier.

- Adjust laser power and pulse duration to elicit a physiological-like response.

Protocol 2: Loading Caged Compounds into Neurons via Patch Pipette

This method is used for introducing caged second messengers or other membrane-impermeant compounds directly into a single neuron.

1. Prepare Internal Solution with Caged Compound:

- Dissolve the caged compound (e.g., NP-EGTA for caged Ca²⁺) in the standard internal patch pipette solution to the desired final concentration (e.g., 1-5 mM).

- If necessary, adjust the pH and osmolarity of the final solution.

- Filter the solution through a 0.2 µm syringe filter to remove any precipitates.

- Protect the solution from light.

2. Perform Whole-Cell Patch-Clamp Recording:

- Follow the electrophysiological recording procedure described in Protocol 1 to obtain a whole-cell patch-clamp configuration on a target neuron.

- Once in the whole-cell mode, the contents of the patch pipette, including the caged compound, will start to diffuse into the cell.

3. Allow for Diffusion:

- Wait for a sufficient amount of time (typically 10-20 minutes) to allow the caged compound to equilibrate throughout the neuron's cytoplasm, including the dendrites.[16]

- The required diffusion time will depend on the size of the neuron and the caged molecule.

4. Perform Uncaging:

- Use a suitable light source (e.g., a UV flash lamp for one-photon uncaging or a two-photon laser) to illuminate the region of interest within the cell.

- The photolysis of the caged compound will rapidly increase the intracellular concentration of the active molecule (e.g., Ca²⁺).

- Record the physiological response of the neuron using the patch-clamp amplifier.

Mandatory Visualizations

Signaling Pathway: Glutamate Receptor Activation via Uncaging

Caption: Glutamate uncaging activates postsynaptic receptors, leading to ion influx and downstream signaling.

Experimental Workflow: Two-Photon Uncaging Experiment

Caption: Step-by-step workflow for a two-photon glutamate uncaging experiment in a brain slice.

Logical Relationship: Advantages of Caged Compounds

Caption: The core advantages of caged compounds enable a range of powerful experimental outcomes.

Conclusion

Caged compounds have revolutionized the field of neurobiology by providing an unprecedented level of control over cellular signaling. The ability to precisely deliver bioactive molecules in space and time with a flash of light has enabled researchers to ask and answer questions that were previously intractable. From elucidating the function of a single dendritic spine to mapping complex neural circuits, the applications of caged compounds continue to expand. As new caging chemistries are developed with improved photochemical properties and reduced off-target effects, these powerful tools will undoubtedly continue to illuminate the intricate workings of the nervous system, paving the way for new discoveries and therapeutic strategies.

References

- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caged neurotransmitters and other caged compounds: design and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. higleylab.org [higleylab.org]

- 6. Cloaked Caged Compounds: Chemical Probes for Two-Photon Optoneurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. rndsystems.com [rndsystems.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of NPEC-Caged Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are indispensable tools in modern biological research, providing unparalleled spatiotemporal control over the release of bioactive molecules.[1][2] Among these, compounds utilizing the 1-(2-nitrophenyl)ethyl (NPEC) caging group have gained prominence for their high hydrolytic stability and efficient photolysis with near-UV light.[3][4][5] NPEC-caged compounds are photolabile precursors where a biologically active molecule is rendered inert by covalent attachment to the NPEC group.[6] Illumination, typically around 360 nm, triggers a photochemical reaction that cleaves the "cage," releasing the active molecule, a proton, and a nitroso-byproduct with high temporal and spatial resolution.[1][7]

This precise control allows researchers to mimic physiological signaling events, such as the phasic release of neurotransmitters, with a fidelity unattainable through traditional pharmacological methods.[2][6] However, the effective and safe use of this powerful technology requires a thorough understanding of the associated hazards and the implementation of rigorous handling protocols and control experiments. This guide provides a comprehensive overview of the safety precautions, handling procedures, and essential experimental controls for working with NPEC-caged compounds.

Core Chemical and Photochemical Properties

The NPEC caging group is a derivative of o-nitrobenzyl compounds. Upon absorbing a photon of near-UV light, the NPEC cage undergoes an intramolecular rearrangement that leads to the cleavage of the bond linking it to the bioactive molecule.[8][9] A key advantage of the NPEC group is its stability against hydrolysis in physiological buffers, which prevents the premature, uncontrolled release of the active compound.[4][5]

| Property | Value / Description | Source(s) |

| Caging Group | NPEC ((N)-1-(2-nitrophenyl)ethyl) | [1][10] |

| Typical Photolysis Wavelength | ~360 nm (near-UV) | [1][6][10] |

| Photolysis Byproducts | Active molecule, proton (H+), 2-nitrosoacetophenone | [1][8][9] |

| Photolysis 'Dark' Rate | ~10-20 s⁻¹ at pH 7.4 | [3][5] |

| Solubility (e.g., NPEC-dopamine) | Soluble up to 100 mM in DMSO | [2][6][10] |

| Two-Photon Excitation | Generally low sensitivity/cross-section | [9][11][12] |

Hazard Identification and Risk Assessment

The use of NPEC-caged compounds involves a multi-faceted risk profile that includes chemical hazards from the compounds and solvents, as well as process-related hazards from the photolysis procedure itself. A thorough risk assessment is mandatory before beginning any experiment.

Chemical Hazards

-

Caged Compound: While designed to be biologically inert, the caged compound itself may exhibit some pharmacological activity, acting as a potential agonist or antagonist.[7][8] It is crucial to perform control experiments to test for any effects of the caged compound in the absence of light.[8]

-

Solvents: NPEC-caged compounds are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[2][4] DMSO is hygroscopic and can absorb atmospheric water, potentially impacting compound stability.[4] In biological preparations, the final DMSO concentration should be kept to a minimum (ideally <0.1%) to avoid solvent-induced artifacts.[4][10]

Process-Related Hazards

-

Phototoxicity: The high-energy UV light required for uncaging can be damaging to cells and tissues, potentially causing the generation of reactive oxygen species (ROS), altered cellular function, or cell death.[7][8] This can confound experimental results. Therefore, "light-only" controls are essential, and the light intensity and duration should be minimized to the lowest effective level.[7][11]

-

Photolysis Byproducts: The cleavage of the NPEC group is not a clean process; it releases the bioactive molecule along with a proton and a reactive nitroso-ketone byproduct (e.g., 2-nitrosoacetophenone).[8][9] These byproducts can have their own biological effects or may be toxic to the preparation, representing a significant potential source of experimental artifacts.[7] The potential for increased toxicity from photoproducts has been observed with other chemical classes.[13][14]

Safety and Handling Precautions

Adherence to strict safety and handling protocols is paramount to ensure user safety, experimental reproducibility, and the integrity of the NPEC-caged compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, should be worn at all times when handling NPEC-caged compounds and their solutions.[15]

Storage and Stability

Proper storage is critical to prevent degradation of the compound.

| Form | Temperature | Duration | Important Considerations | Source(s) |

| Solid Powder | -20°C | Up to 3 years | Store desiccated and protected from light. | [4][7] |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use light-protected tubes. | [2][4][6] |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use light-protected tubes. | [2][4][6] |

Preparation of Solutions

Protocol: Preparation of NPEC-Caged Compound Stock Solution

-

Bring the vial of the solid NPEC-caged compound to room temperature before opening to prevent condensation.[4]

-

Calculate the required mass for your desired concentration and volume (e.g., for a 100 mM stock). NPEC-caged dopamine (B1211576) is soluble in DMSO up to 100 mM.[2][6]

-

In a suitable tube, add the appropriate volume of high-quality, anhydrous DMSO to the weighed powder.[2][4]

-

Vortex the solution thoroughly to ensure complete dissolution. Brief sonication in an ultrasonic bath may aid dissolution if necessary.[4][6]

-

Centrifuge the solution briefly to pellet any undissolved particulates.[2]

-

Aliquot the stock solution into small, single-use, light-protected tubes to minimize freeze-thaw cycles.[2][4]

-

Store aliquots at -20°C for short-term use or -80°C for long-term storage.[2][6]

Disposal

All waste materials, including unused solutions and contaminated labware, should be disposed of in accordance with local institutional and governmental regulations for hazardous chemical waste.

Experimental Protocols and Controls

The validity of data obtained from uncaging experiments is critically dependent on a well-designed experimental protocol and, most importantly, a comprehensive set of control experiments.

General Uncaging Protocol

This protocol provides a general framework; specific parameters like concentration, light intensity, and duration must be empirically optimized for each experimental setup.[4][5]

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentration (e.g., 10-200 µM) in the appropriate physiological buffer (e.g., aCSF).[2][4][6] Protect this solution from light.

-

Application: Apply the working solution to the biological preparation (e.g., by perfusion for brain slices).[5][10]

-

Equilibration: Allow sufficient time (e.g., 15-20 minutes) for the compound to diffuse and equilibrate within the sample.[5][7]

-

Photolysis: Position the calibrated UV light source over the region of interest. Deliver a brief pulse of light (~360 nm) with optimized intensity and duration (e.g., 10-200 ms) to uncage the compound.[1][2][7]

-

Data Acquisition: Immediately following the UV flash, record the biological response (e.g., changes in membrane potential, calcium imaging, etc.).[1][2]

Mandatory Control Experiments

To ensure that the observed biological effects are due to the specific action of the photoreleased molecule, a series of control experiments is non-negotiable.[8][11]

| Control Experiment | Purpose | Methodology | Source(s) |

| Light-Only Control | To test for phototoxicity or light-induced artifacts. | Apply the identical UV light stimulus (duration, intensity, location) to the preparation in the absence of the NPEC-caged compound. | [8][11] |

| Caged Compound-Only Control | To test for biological activity of the caged compound itself. | Apply the NPEC-caged compound at the working concentration but deliver no UV light stimulus. Monitor for any changes from baseline. | [8][11] |

| Dopamine Receptor Antagonist Control | To confirm the effect is mediated by the target receptor. | First, elicit a response with photolysis. Then, co-apply a specific receptor antagonist (e.g., SCH23390 for D1 receptors) with the caged compound and repeat the photolysis. The response should be blocked or significantly reduced. | [11] |

| Vehicle Control | To rule out effects from the solvent or buffer components. | Perfuse the sample with the vehicle solution (e.g., buffer containing the same final concentration of DMSO) and deliver the UV light stimulus. | [11] |

Example Application: Elucidating Dopamine Signaling Pathways

NPEC-caged dopamine is widely used to study dopaminergic signaling.[5] Photorelease of dopamine allows for the precise activation of D1-like and D2-like receptor families, triggering distinct downstream cascades.

Conclusion

NPEC-caged compounds are powerful and precise tools for probing complex biological systems. Their stability and efficient photorelease kinetics make them a valuable asset for researchers across numerous disciplines.[3][5] However, realizing their full potential requires a commitment to rigorous safety protocols and experimental design. By understanding the inherent hazards associated with the chemicals, the UV light source, and the photolysis byproducts, and by systematically implementing the handling procedures and control experiments detailed in this guide, researchers can ensure the generation of valid, reproducible data while maintaining a safe laboratory environment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Caged Compounds | Optopharmacology | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Aqueous oxytetracycline degradation and the toxicity change of degradation compounds in photoirradiation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photolysis of chlortetracycline in aqueous solution: kinetics, toxicity and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NPEC-caged-LY379268 Uncaging in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are powerful tools in neuroscience, enabling the precise spatiotemporal control of bioactive molecules. NPEC-caged-LY379268 is a photolabile derivative of LY379268, a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3). The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the LY379268 molecule biologically inactive. Upon illumination with ultraviolet (UV) light, typically around 360 nm, the NPEC cage is cleaved, releasing active LY379268 in a controlled manner.[1] This allows for the precise activation of mGluR2/3 receptors in specific neuronal compartments within a brain slice, overcoming the diffusion-limited application of traditional pharmacology.

Activation of mGluR2/3 receptors, which are G-protein coupled receptors (GPCRs), is known to modulate neuronal excitability and synaptic transmission, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. These receptors are implicated in a variety of neurological and psychiatric disorders, making this compound a valuable tool for studying the roles of mGluR2/3 in neural circuits and for the development of novel therapeutics.

Data Presentation

While specific quantitative data for the uncaging of this compound in brain slices is not extensively reported in the literature, the following table summarizes typical parameters for NPEC-caged compounds, primarily based on data from NPEC-caged dopamine.[2][3] Note: These parameters should be considered a starting point and must be empirically optimized for each specific experimental preparation.

| Parameter | Recommended Range/Value | Notes |

| This compound Concentration | 10 - 200 µM (in aCSF) | The optimal concentration will depend on the desired effective concentration of LY379268 and the efficiency of uncaging. It is recommended to start with a lower concentration and increase as needed. |

| Equilibration Time | 10 - 15 minutes | The time required for the caged compound to diffuse into the brain slice. |

| Uncaging Light Source | Mercury lamp, Xenon arc lamp, UV LED, or pulsed UV laser | The light source should be capable of delivering light at or near 360 nm. |

| Uncaging Wavelength | ~360 nm | Optimal wavelength for NPEC cage photolysis. |

| Light Pulse Duration | 100 - 500 ms | The duration should be minimized to avoid phototoxicity while ensuring sufficient uncaging. |

| Light Intensity | To be determined empirically | The intensity should be adjusted to achieve the desired physiological response without causing photodamage. |

| Resulting LY379268 Concentration | To be determined empirically | The effective concentration of released LY379268 will depend on the initial concentration of the caged compound, light intensity, pulse duration, and the quantum yield of photolysis. |

Signaling Pathway

Upon uncaging, LY379268 activates presynaptic and postsynaptic mGluR2/3. The canonical signaling pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein, leading to a decrease in intracellular cAMP. This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. Additionally, the Gβγ subunit can directly interact with and modulate the function of ion channels, such as voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Non-canonical pathways may also be activated, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Caption: Signaling pathway activated by uncaged LY379268.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-100 mM.

-

Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are generally stable for several months when stored properly.

Acute Brain Slice Preparation

A standard protocol for preparing acute brain slices is required. The following is a general guideline and may need to be adapted based on the specific brain region and animal age.

-

Anesthesia: Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) approved protocols.

-

Perfusion: Perform transcardial perfusion with ice-cold, oxygenated N-Methyl-D-glucamine (NMDG) or sucrose-based artificial cerebrospinal fluid (aCSF) to improve neuronal viability.

-

Dissection: Rapidly dissect the brain and place it in the same ice-cold, oxygenated slicing solution.

-

Slicing: Cut brain slices (typically 250-350 µm thick) of the desired region using a vibratome.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 30-60 minutes.

-

Maintenance: After the initial recovery, maintain the slices at room temperature in continuously oxygenated aCSF until use.

Uncaging Protocol in Brain Slices

-

Slice Transfer: Transfer a brain slice to the recording chamber of an upright microscope continuously perfused with oxygenated aCSF (2-3 mL/min).

-

Bath Application: Add the this compound stock solution to the perfusing aCSF to achieve the desired final concentration (e.g., 10-200 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

-

Equilibration: Allow the slice to equilibrate in the this compound containing aCSF for at least 10-15 minutes before starting the experiment.

-

Target Identification: Using appropriate optics (e.g., DIC or fluorescence if working with labeled cells), identify the neuron or region of interest for uncaging.

-

Photolysis:

-

Position the objective to focus the UV light source onto the target area.

-

Deliver a brief pulse of UV light (~360 nm) with a defined duration (e.g., 100-500 ms) and intensity.

-

Crucially, the light pulse parameters must be optimized to elicit a physiological response without causing photodamage. This can be assessed by monitoring cell health and response stability over time.

-

-

Data Acquisition: Record the physiological response (e.g., changes in membrane potential, synaptic currents, or fluorescence) immediately following the photolysis event.

References

Application Notes and Protocols for In Vivo Two-Photon Uncaging of NPEC-Caged-LY379268

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY379268 is a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist with significant potential in neuroscience research and as a therapeutic agent for neurological and psychiatric disorders.[1][2] To dissect its precise roles in neural circuits with high spatiotemporal resolution, the use of caged compounds combined with two-photon (2P) microscopy is an invaluable technique.[3][4] This document provides detailed application notes and protocols for the in vivo two-photon uncaging of LY379268 using the photolabile protecting group, (N)-1-(2-nitrophenyl)ethyl (NPEC).

Two-photon uncaging allows for the precise release of LY379268 in a femtoliter-scale volume, mimicking synaptic transmission and enabling the targeted manipulation of mGluR2/3 activity on specific cellular and subcellular compartments within the complexities of the living brain.[3][5] The NPEC caging group, while traditionally used for UV-light based uncaging, can be cleaved with near-infrared light through two-photon absorption. However, it is important to note that NPEC-caged compounds generally exhibit a lower two-photon absorption cross-section compared to other caging groups like MNI.[5] This necessitates careful optimization of uncaging parameters to achieve efficient agonist release while minimizing the risk of photodamage.

These protocols are based on established methodologies for in vivo two-photon uncaging of other neurotransmitters and should be adapted and optimized for the specific experimental conditions and research questions.

Data Presentation

Table 1: Properties of LY379268 and NPEC-Caged-LY379268

| Parameter | Value | Reference |

| LY379268 | ||

| Receptor Target | Group II Metabotropic Glutamate Receptors (mGluR2/3) | [6] |

| Ki for mGluR2 | 14.1 ± 1.4 nM | [6] |

| Ki for mGluR3 | 5.8 ± 0.64 nM | [6] |

| In Vivo Dose Range (systemic) | 0.3 - 24 mg/kg (rodent) | [2][6] |

| Brain Pharmacokinetics | A 10 mg/kg i.p. dose maintains receptor-active concentrations for up to 24 hours in gerbils. | [6][7] |

| This compound | ||

| Caging Group | (N)-1-(2-nitrophenyl)ethyl (NPEC) | |

| One-Photon Uncaging Wavelength | ~360 nm | [5] |

| Recommended Two-Photon Uncaging Wavelength | Start optimization at ~720 nm | [5] |

| Two-Photon Cross Section | Low (requires experimental optimization) | [5] |

| Quantum Yield (Two-Photon) | Not reported (requires experimental determination) |

Table 2: General Parameters for In Vivo Two-Photon Uncaging

| Parameter | Recommended Range / Value | Notes |

| Microscope & Objective | ||

| Microscope Type | Upright two-photon microscope | |

| Objective | High numerical aperture (NA > 0.8) water-immersion | Critical for efficient photon collection and precise focusing. |

| Laser Parameters | ||

| Uncaging Laser | Mode-locked Ti:Sapphire laser | Tunable in the near-infrared range. |

| Wavelength (λ) | ~720 nm (starting point for NPEC) | Must be empirically optimized for this compound. |

| Pulse Duration | 0.5 - 5 ms | Shorter pulses minimize photodamage. |

| Laser Power | Variable (5 - 50 mW at the sample) | Needs careful optimization. Use the minimum power necessary to elicit a physiological response.[5] |

| Compound Delivery | ||

| In Vivo Concentration | 1 - 10 mM in ACSF (for local application) | This is a general starting range for caged compounds; optimal concentration for this compound may differ. |

| Delivery Method | Local perfusion over exposed cortex or stereotaxic injection. | [3][8] |

Signaling Pathways and Experimental Workflow

LY379268 Signaling Pathway

Activation of mGluR2/3 by LY379268 primarily couples to the Gαi/o heterotrimeric G-protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[9][10][11] Additionally, mGluR2/3 activation can modulate other pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and can influence the activity of voltage-gated calcium and potassium channels.[10][11]

Caption: Signaling cascade following mGluR2/3 activation by uncaged LY379268.

Experimental Workflow for In Vivo Two-Photon Uncaging

The general workflow involves animal preparation, local delivery of the caged compound, and subsequent two-photon imaging and uncaging, often combined with electrophysiological or behavioral recordings.

Caption: General experimental workflow for in vivo two-photon uncaging.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a stock solution by dissolving the powder in DMSO to a final concentration of 10-100 mM.

-

Vortex the solution thoroughly for several minutes to ensure complete dissolution.

-

Briefly centrifuge the stock solution to pellet any undissolved particulates.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Animal Surgery and Preparation for In Vivo Uncaging

This protocol must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Adult mouse

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Surgical drill

-

Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂ / 5% CO₂)

-

Custom-made head plate for fixation

Procedure:

-

Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Secure the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain the animal's body temperature at 37°C using a heating pad.

-

Surgically expose the skull over the brain region of interest (e.g., neocortex, hippocampus).

-

Affix a head plate to the skull using dental cement for stable head fixation under the microscope.

-

Perform a craniotomy (2-3 mm diameter) over the target area using a high-speed dental drill, taking care not to damage the underlying dura mater.[3]

-

Continuously superfuse the exposed dura with sterile ACSF.

-

Carefully remove the dura mater to expose the cortical surface.

Protocol 3: In Vivo Two-Photon Uncaging of this compound

Materials:

-

Prepared animal under a two-photon microscope

-

This compound working solution (diluted from stock into ACSF, e.g., 1-10 mM)

-

Two-photon microscope with a tunable Ti:Sapphire laser

-

Data acquisition system for electrophysiology or imaging

Procedure:

-

Compound Application: Apply the this compound working solution to the exposed brain surface. This can be achieved by creating a small well around the craniotomy sealed with agarose (B213101) and filling it with the solution, or through a local perfusion system.[3] Allow at least 20-30 minutes for the compound to diffuse into the tissue.

-

Target Identification: Use the imaging laser (e.g., 920 nm) to locate the target neurons or dendritic compartments. If performing electrophysiology, establish a whole-cell patch-clamp recording from a target neuron.

-

Uncaging Parameter Optimization (Critical Step):

-

Set the uncaging laser to a starting wavelength of ~720 nm.[5]

-

Position the uncaging laser spot at a desired location (e.g., ~0.5 µm from a dendritic spine).

-

Begin with a low laser power (e.g., 5 mW at the sample) and a short pulse duration (e.g., 1 ms).

-

Deliver a single laser pulse and monitor for a physiological response (e.g., a change in membrane potential, a calcium transient, or a change in downstream fluorescent reporters).

-

If no response is observed, incrementally increase the laser power or pulse duration. Be cautious, as high laser power can cause photodamage.[5]

-

Test a range of wavelengths (e.g., 720-780 nm) to find the optimal uncaging efficiency for the NPEC cage.

-

The goal is to find the minimum laser power and duration that reliably elicits a physiological response.

-

-

Data Acquisition:

-

Once parameters are optimized, perform the experiment by uncaging LY379268 at precise locations and times.

-

Record the resulting physiological changes. For example, in a whole-cell recording, activation of mGluR2/3 would be expected to cause a slow hyperpolarization or modulate synaptic transmission.

-

-

Controls:

-

Perform uncaging in a region of the tissue that has not been exposed to the caged compound to control for laser-induced artifacts.

-

Apply a known mGluR2/3 antagonist (e.g., LY341495) to confirm that the observed physiological effects are specifically mediated by mGluR2/3 activation.

-

Concluding Remarks

The in vivo two-photon uncaging of this compound is a powerful but technically demanding technique. The primary challenge lies in the lower two-photon efficiency of the NPEC caging group, which requires meticulous optimization of laser parameters to ensure effective uncaging without inducing photodamage.[5] By following the protocols outlined above and carefully titrating uncaging parameters, researchers can achieve highly localized and temporally precise activation of mGluR2/3 receptors in the living brain, providing unparalleled insights into their role in neural circuit function and dysfunction.

References

- 1. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer | Journal of Neuroscience [jneurosci.org]

- 2. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of LY379268, a selective mGlu2/3 receptor agonist: investigations into possible mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

Illuminating Synaptic Plasticity: A Guide to Using NPEC-caged-LY379268

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of synaptic plasticity, the fundamental mechanism underlying learning and memory, requires tools that offer precise spatiotemporal control of neuronal signaling. NPEC-caged-LY379268 is a powerful molecular probe designed for the photo-activated release of LY379268, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3). These receptors are key regulators of synaptic transmission, primarily acting as presynaptic autoreceptors to inhibit glutamate release. By utilizing this compound, researchers can overcome the limitations of traditional pharmacological methods, enabling the precise induction of mGluR2/3-dependent synaptic plasticity, such as long-term depression (LTD), at specific synapses or even within defined dendritic compartments.

The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the LY379268 molecule biologically inactive. Upon illumination with ultraviolet (UV) light (typically around 360 nm), the NPEC cage undergoes rapid photolysis, releasing the active LY379268 with high temporal and spatial resolution. This technique allows for the mimicking of endogenous signaling pathways and the direct investigation of the causal role of mGluR2/3 activation in synaptic plasticity.

These application notes provide a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing this compound in synaptic plasticity research.

Principle of this compound Action